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Penems vs. Carbapenems: A Comparative
Review of Their Antimicrobial Spectrum
A deep dive into the antimicrobial prowess of penems and carbapenems reveals two classes of

β-lactam antibiotics that are structurally related yet possess distinct pharmacological profiles.

Both are critical weapons in the fight against bacterial infections, particularly those caused by

multidrug-resistant organisms. Carbapenems are often hailed as the antibiotics of last resort

due to their exceptionally broad spectrum of activity. Penems, while also broad-spectrum,

include orally available options, offering a significant advantage in clinical settings. This guide

provides an objective comparison of their performance, supported by experimental data, to

inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities
Penems and carbapenems share a core β-lactam ring structure, which is fundamental to their

mechanism of action: the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by

binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps

of peptidoglycan synthesis.[1][2] This action ultimately leads to cell lysis and bacterial death.

The primary structural difference lies in the five-membered ring fused to the β-lactam core;

penems have a thiazoline ring containing a sulfur atom, whereas carbapenems have a

pyrroline ring with a carbon atom at the C-1 position.[3] This seemingly minor difference

influences their stability, spectrum of activity, and susceptibility to resistance mechanisms.
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Carbapenems, as a class, are renowned for having one of the broadest antimicrobial spectra,

covering a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][4]

Penems exhibit a similarly broad spectrum, often compared to that of specific carbapenems like

ertapenem.[5][6] However, neither class is effective against atypical pathogens such as

Mycoplasma pneumoniae and Chlamydia pneumoniae, as these organisms lack the

peptidoglycan cell wall that β-lactams target.

Quantitative Comparison: In Vitro Antimicrobial
Activity
The in vitro activity of antimicrobial agents is a cornerstone for evaluating their potential

efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest

concentration of a drug that inhibits the visible growth of a microorganism. The MIC90, the

concentration required to inhibit 90% of isolates, is a key statistical measure used in

surveillance studies. The following tables summarize comparative MIC90 data for

representative penems and carbapenems against clinically significant bacteria.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Bacteria
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Organism
Sulopene
m

Faropene
m

Imipenem
Meropene
m

Doripene
m

Ertapene
m

Staphyloco

ccus

aureus

(MSSA)

- 16[7] 4[7] ≤0.06[8] - -

Streptococ

cus

pneumonia

e

(Penicillin-

Susceptibl

e)

0.016[9] 0.5[7] 0.25[7] - - -

Streptococ

cus

pneumonia

e

(Penicillin-

Resistant)

0.5[9] - - - - -

Enterococc

us faecalis
- >32[7] 4[10] - - -

Note: Data is compiled from various sources and direct comparison should be made with

caution. "-" indicates data not readily available in the cited comparative studies.
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Organism
Sulopene
m

Faropene
m

Imipenem
Meropene
m

Doripene
m

Ertapene
m

Escherichi

a coli
0.06[6] 0.25[7] 0.5[11] 0.094[11] 0.094[11] 0.25[6]

Klebsiella

pneumonia

e

1.0

(ESBL+)[6]
- 0.5[11] 0.094[11] 0.094[11] 0.25[6]

Pseudomo

nas

aeruginosa

>8[5] 128[7] 32[11] 16[11] 8[11] >8[12]

Acinetobac

ter

baumannii

- - 128[11] 64[11] 64[11] -

Note: ESBL+ refers to Extended-Spectrum β-Lactamase producing strains. Data is compiled

from various sources. "-" indicates data not readily available.

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against Anaerobic Bacteria

Organism Sulopenem Faropenem Imipenem Meropenem

Bacteroides

fragilis group
≤4[5] 8[7] 1[13] 1[13]

Clostridium

difficile
- 16-32[14] 16-32[14] -

Peptostreptococc

us anaerobius
- 8-16[14] 2[14] -

Note: Data is compiled from various sources. "-" indicates data not readily available.
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Gram-Positive Activity: Generally, imipenem shows slightly greater potency against Gram-

positive cocci compared to meropenem.[3] Sulopenem's activity is comparable to ertapenem

and meropenem against many Gram-positive isolates. Faropenem also demonstrates activity

against staphylococci and streptococci.[15] A critical limitation for both classes is the lack of

activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.

[1][2]

Gram-Negative Activity: Against Enterobacterales like E. coli and K. pneumoniae, both penems

and carbapenems show potent activity, including against many strains that produce extended-

spectrum β-lactamases (ESBLs).[6] Meropenem, doripenem, and biapenem are often slightly

more effective against Gram-negative organisms than imipenem.[14] A key differentiator among

carbapenems is activity against Pseudomonas aeruginosa. Meropenem and doripenem are

highly potent, while imipenem is slightly less so.[1][11] Ertapenem and the penem sulopenem

notably lack reliable activity against P. aeruginosa.[2][5]

Anaerobic Activity: Both classes demonstrate excellent coverage against a wide range of

anaerobic bacteria, including the Bacteroides fragilis group, making them suitable for treating

mixed aerobic-anaerobic infections.[13][14] Meropenem and imipenem are considered among

the most active agents against anaerobes.[13] Sulopenem and faropenem also show good

activity against many anaerobic species.[5][14]

Mechanisms of Action and Resistance
The efficacy of both penems and carbapenems is threatened by the emergence of bacterial

resistance. Understanding these mechanisms is crucial for stewardship and the development of

new agents.
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Caption: Mechanism of action for penems and carbapenems in Gram-negative bacteria.

The primary mechanisms of resistance include:
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Enzymatic Degradation: The production of β-lactamase enzymes, particularly

carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that can hydrolyze the β-lactam ring,

inactivating the antibiotic.[16][17][18]

Target Site Modification: Alterations in the structure of PBPs, which reduce the binding

affinity of the antibiotic.[1]

Reduced Permeability: Loss or mutation of outer membrane porin channels (like OprD in P.

aeruginosa), which restricts the entry of the antibiotic into the bacterial cell.[18][19]

Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can

reach its PBP target.[17]
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Caption: Key mechanisms of bacterial resistance to penem and carbapenem antibiotics.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6937969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9765337/
https://journals.asm.org/doi/10.1128/spectrum.00766-22
https://pubmed.ncbi.nlm.nih.gov/17488146/
https://journals.asm.org/doi/10.1128/spectrum.00766-22
https://journals.asm.org/doi/full/10.1128/jcm.43.10.5243-5246.2005
https://pmc.ncbi.nlm.nih.gov/articles/PMC9765337/
https://www.benchchem.com/product/b1264584?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Standardized methods for determining antimicrobial susceptibility are essential for reproducible

and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides globally

recognized guidelines for these tests.

Protocol 1: Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
This method determines the MIC of an antibiotic by testing a range of concentrations against a

standardized bacterial inoculum in a liquid medium.

Methodology:

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the antibiotic in cation-

adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[20][21] The final

volume in each well is typically 50-100 µL.

Prepare Bacterial Inoculum: Select 3-5 isolated colonies of the test organism from a fresh

(18-24 hour) agar plate.[22] Suspend the colonies in sterile saline or broth and adjust the

turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]

Standardize Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[24]

Inoculation: Within 15 minutes of standardization, inoculate each well of the microtiter plate

(containing the antibiotic dilutions) with the bacterial suspension.[22] Include a growth control

well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious

organisms.[25]

Reading Results: The MIC is the lowest concentration of the antibiotic that completely

inhibits visible growth of the organism, as detected by the unaided eye or a plate reader.[26]
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Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility
Test
This method assesses susceptibility by measuring the zone of growth inhibition around a paper

disk impregnated with a specific concentration of an antibiotic.

Methodology:

Prepare Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland

turbidity standard as described in the broth microdilution protocol.[23]

Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the

adjusted suspension.[9] Remove excess fluid by pressing the swab against the inside of the

tube.[23] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the

plate approximately 60 degrees after each application to ensure uniform coverage.[27]

Apply Antibiotic Disks: Aseptically apply the antibiotic-impregnated disks to the surface of the

agar.[23] Disks should be placed at least 24 mm apart and pressed gently to ensure

complete contact with the agar.[23]

Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ±

2°C for 16-18 hours.[27]

Measure and Interpret: After incubation, measure the diameter of the zone of complete

growth inhibition (in millimeters) around each disk. Interpret the results as Susceptible (S),

Intermediate (I), or Resistant (R) by comparing the zone diameters to the established

breakpoints in the current CLSI M100 standards.[23][27]
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Caption: Standardized workflow for antimicrobial susceptibility testing (AST).
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Conclusion
Both penems and carbapenems are powerful, broad-spectrum β-lactam antibiotics

indispensable in modern medicine. Carbapenems, particularly agents like meropenem and

doripenem, offer superior coverage against challenging Gram-negative pathogens like P.

aeruginosa and are mainstays for treating severe, hospital-acquired infections. Penems, such

as sulopenem, provide a spectrum similar to ertapenem and have the significant advantage of

oral formulations, which can facilitate step-down therapy and outpatient treatment. The choice

between these classes, and between agents within each class, must be guided by definitive

microbiological identification, in vitro susceptibility data, and clinical context. Continuous

surveillance and adherence to standardized testing protocols are paramount to preserving the

efficacy of these critical therapeutic agents in an era of escalating antimicrobial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b1264584#a-comparative-review-of-the-antimicrobial-spectrum-of-penems-and-carbapenems
https://www.benchchem.com/product/b1264584#a-comparative-review-of-the-antimicrobial-spectrum-of-penems-and-carbapenems
https://www.benchchem.com/product/b1264584#a-comparative-review-of-the-antimicrobial-spectrum-of-penems-and-carbapenems
https://www.benchchem.com/product/b1264584#a-comparative-review-of-the-antimicrobial-spectrum-of-penems-and-carbapenems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1264584?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

